Binaphthyl sulfone

Catalog No.
S3543351
CAS No.
26189-33-3
M.F
C20H14O2S
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Binaphthyl sulfone

CAS Number

26189-33-3

Product Name

Binaphthyl sulfone

IUPAC Name

2-naphthalen-2-ylsulfonylnaphthalene

Molecular Formula

C20H14O2S

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H14O2S/c21-23(22,19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

RIUSNQJIDQVTEH-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Binaphthyl sulfone is an organic compound characterized by its unique structure, which consists of two naphthalene rings connected by a sulfone group. This compound, with the chemical formula C20H14O2S\text{C}_{20}\text{H}_{14}\text{O}_{2}\text{S}, exhibits significant stability and reactivity due to its rigid and conjugated framework. The presence of the sulfone group enhances its electron-withdrawing properties, making it a valuable subject of study in polymer chemistry and materials science. Binaphthyl sulfone is recognized for its applications in various fields, including chemistry, biology, and industrial processes .

, which include:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can oxidize binaphthyl sulfone, leading to the formation of sulfonic acids.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are utilized to reduce this compound to produce sulfoxides or sulfides.
  • Substitution: Nucleophilic substitution reactions can occur using reagents like sodium methoxide and potassium tert-butoxide.

The reactivity of binaphthyl sulfone is significantly influenced by its sulfone group, which enhances its electrophilic character.

Research into the biological activity of binaphthyl sulfone and its derivatives has revealed potential antimicrobial and anticancer properties. These compounds may interact with various biological targets, making them candidates for further investigation in drug development. Studies indicate that binaphthyl sulfone derivatives could serve as therapeutic agents due to their unique structural properties and biological effects .

Several synthesis methods have been developed for producing binaphthyl sulfone:

  • Copolymerization: A common method involves the copolymerization of (S)-1,1'-binaphthyl-2,2'-diol with 4,4'-sulfonyldiphenol and 4,4'-difluorobenzophenone. This reaction results in poly(arylene ether ketone)s that contain binaphthyl units, which are then selectively sulfonated using chlorosulfonic acid.
  • Industrial Production: In industrial contexts, large-scale polymerization processes are employed to ensure high yields and purity. Advanced techniques facilitate efficient production while maintaining the integrity of the final product .

Binaphthyl sulfone has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing advanced polymers and materials.
  • Biology: Research is ongoing to explore its derivatives for potential use in antimicrobial and anticancer therapies.
  • Medicine: The compound is being investigated for its therapeutic potential in drug development.
  • Industry: It is utilized in producing high-performance materials, such as proton exchange membranes for fuel cells .

Studies on the interactions of binaphthyl sulfone with biological systems are crucial for understanding its potential therapeutic effects. The mechanism of action typically involves the compound's interaction with molecular targets influenced by its electron-withdrawing sulfone group. This property can enhance reactivity and stability in various

Several compounds share structural similarities with binaphthyl sulfone. Key comparisons include:

CompoundDescriptionUnique Features
Binaphthyl-based MacromoleculesThese compounds share the binaphthyl core but vary in functional groups.Diverse applications based on functionalization.
Sulfonated Poly(arylene ether ketone)sPolymers containing sulfone groups used in similar applications.High-performance materials suitable for membranes.
Binaphthyl 2,2′-Disulfonic AcidA derivative with two sulfonic acid groups that enhance solubility.Stronger acidity; useful in asymmetric catalysis.

Uniqueness

Binaphthyl sulfone stands out due to its rigid structure and unique thermal and mechanical properties, making it particularly valuable in developing high-performance materials and advanced polymers. Its ability to undergo diverse

XLogP3

3.9

Wikipedia

Binaphthyl sulfone

Dates

Last modified: 02-18-2024

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